N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzoxazole moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring This intermediate can then be further functionalized to introduce the fluoro group and the morpholine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the morpholine ring.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to the formation of a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be used in studies of enzyme inhibition or receptor binding.
Medicine: Due to its structural similarity to known pharmacophores, it may be investigated as a potential drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The benzoxazole ring and the morpholine ring may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide can be compared to other compounds with similar structural features:
Benzoxazole derivatives: These compounds often exhibit a range of biological activities, including antimicrobial and anticancer properties.
Morpholine derivatives: Known for their use in pharmaceuticals, these compounds can act as enzyme inhibitors or receptor agonists.
Cyclopropyl-containing compounds: The cyclopropyl group is known to enhance the metabolic stability of compounds, making them attractive candidates for drug development.
By comparing these compounds, researchers can identify the unique properties of this compound that make it a valuable target for further study.
Properties
Molecular Formula |
C15H16FN3O3 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
N-cyclopropyl-4-(6-fluoro-1,3-benzoxazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H16FN3O3/c16-9-1-4-11-12(7-9)22-15(18-11)19-5-6-21-13(8-19)14(20)17-10-2-3-10/h1,4,7,10,13H,2-3,5-6,8H2,(H,17,20) |
InChI Key |
VIDRGVVLBGBODB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)F |
Origin of Product |
United States |
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